BTK-IN-3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

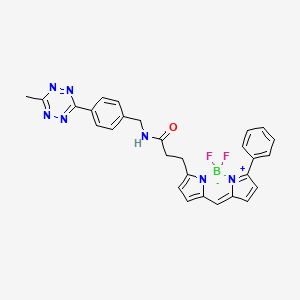

BTK-IN-3 is a potent inhibitor of Bruton’s tyrosine kinase (BTK).

Wissenschaftliche Forschungsanwendungen

Signal Transduction and Redistribution Bruton's tyrosine kinase (Btk) is a significant protein tyrosine kinase involved in signal transduction pathways. Research shows that wild-type and gain-of-function mutants of Btk undergo redistribution in response to various receptor-mediated stimuli. This process is significantly influenced by phosphatidylinositol 3‐kinase (PI 3‐K) activation, which facilitates Btk's translocation to the cytoplasmic membrane of cells. Moreover, Btk interacts with the Rho-family of small GTPases, playing a critical role in cytoskeletal regulation and potentially influencing cellular aggregate formation (Nore et al., 2000).

Technological Research and Data Mining BTK-IN-3 is also a subject of interest in technology and data mining research. The BTK algorithm is a notable method for mining top-rank-k frequent patterns, contributing significantly to data mining tasks. It employs novel tree structures and list structures for storing data, uses subsume index concepts, and implements early pruning strategies and threshold-raising methods to optimize the data mining process. This approach has shown efficiency in various computational and data analysis tasks (Dam et al., 2016).

Role in Innate Immunity BTK-IN-3 has a significant role in innate immunity, particularly in the context of mononuclear cells like dendritic cells and macrophages. BTK is identified as a critical regulator in Toll-like receptor-mediated recognition of infectious agents, cellular maturation and recruitment processes, and Fc receptor signaling. It also directly regulates the NLRP3 inflammasome, which is vital for the innate inflammatory machinery. Understanding the role of BTK in these processes has implications for modulating innate immunity therapeutically (Weber et al., 2017).

Oncogenic Signaling and Cancer Therapy BTK is critically involved in oncogenic signaling pathways crucial for the proliferation and survival of leukemic cells in various B cell malignancies. Inhibitors of BTK have demonstrated significant anti-tumor activity. BTK's role in B cell development and mature B cell functioning has led to its identification as a target for cancer therapy, not only in B cell malignancies but also in solid tumors. The inhibition of BTK and its molecular effects have sparked interest in its potential as a therapeutic target (Singh et al., 2018).

Eigenschaften

Produktname |

BTK-IN-3 |

|---|---|

Molekularformel |

C27H24N6O3 |

Molekulargewicht |

480.53 |

IUPAC-Name |

2-[3-(Quinoxalin-6-ylaminomethyl)-furan-2-carbonyl]-2,3,4,9-tetrahydro-1H-b-carboline-3(R)-carboxylic acid methylamide |

InChI |

InChI=1S/C27H24N6O3/c1-28-26(34)24-13-19-18-4-2-3-5-20(18)32-23(19)15-33(24)27(35)25-16(8-11-36-25)14-31-17-6-7-21-22(12-17)30-10-9-29-21/h2-12,24,31-32H,13-15H2,1H3,(H,28,34)/t24-/m1/s1 |

InChI-Schlüssel |

WHELPQVBBOUXAO-XMMPIXPASA-N |

SMILES |

O=C([C@@H]1N(C(C2=C(CNC3=CC=C4N=CC=NC4=C3)C=CO2)=O)CC5=C(C6=C(N5)C=CC=C6)C1)NC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BTKIN3; BTKIN-3; BTK-IN3; BTK IN-3; BTK-IN 3; BTK-IN-3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.